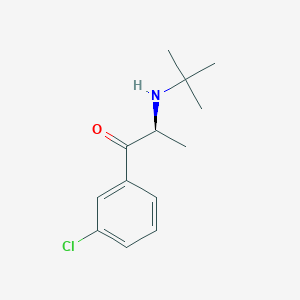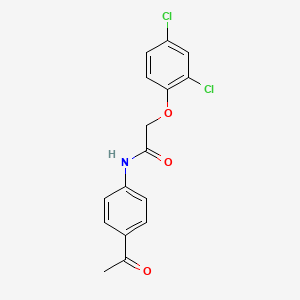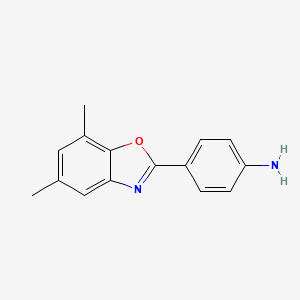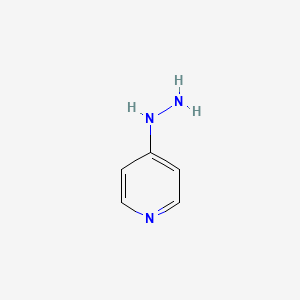![molecular formula C10H12O4 B1297425 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid CAS No. 28871-80-9](/img/structure/B1297425.png)
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Descripción general
Descripción
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is also known as cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is a solid substance . It has a melting point of 144-147 °C (lit.) . The compound’s critical temperature, pressure, and density, as well as its phase boundary pressure and heat capacity at saturation pressure, have been critically evaluated .Aplicaciones Científicas De Investigación
Soluble Polyimides with Polyaromatic Structure
Polyimides derived from bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic dianhydrides exhibit solubility in polar solvents, high molecular weights, and form colorless films. These materials demonstrate excellent thermal stability, losing no significant weight up to approximately 360°C. This makes them suitable for high-temperature applications in materials science (Itamura et al., 1993).
Diels–Alder Reaction Products
The bicyclo[2.2.2]oct-5-ene cage structure is a product of Diels-Alder reactions, such as the reaction of β-ionone with maleic hydride. This compound's crystal structure reveals slight deviations from ideal boat conformations, indicating its potential for unique chemical properties and applications (Ravikumar et al., 1995).
Synthesis and Transformations in Organic Chemistry
Bicyclo[2.2.2]octenes, particularly substituted bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid derivatives, are crucial in the synthesis and transformations of organic compounds. The Diels−Alder reaction is a primary method for preparing compounds of this type, highlighting the importance of this molecule in synthetic organic chemistry (Hren et al., 2008).
Molecular Mechanics Studies
The lactones of endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid have been studied using molecular mechanics, providing insights into their stability, interconversion mechanisms, and relationships between bond angles and stretching frequencies. Such studies are crucial for understanding the behavior of these compounds at the molecular level (Kulkarni & Allinger, 1999).
Safety And Hazards
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is classified as a hazardous substance. It may cause skin irritation (H315), eye irritation (H319), and may be harmful if inhaled (H332). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBZERMWPMTSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951508 | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid | |
CAS RN |
28871-80-9 | |
| Record name | NSC238002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)
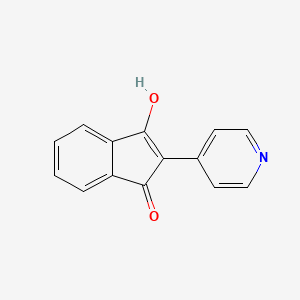
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
